molecular formula C12H18 B1250361 Clavukerin A

Clavukerin A

Cat. No. B1250361
M. Wt: 162.27 g/mol
InChI Key: WLTLKQLUBPNLAM-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavukerin A is a natural product found in Heteroxenia and Clavularia koellikeri with data available.

Scientific Research Applications

Discovery and Isolation

Clavukerin A, a trinor-guaiane sesquiterpene, was first isolated from the Okinawan soft coral Clavularia koellikeri. Its absolute stereostructure was determined through chemical, physicochemical evidence, and X-ray crystallographic analysis (Kobayashi et al., 1983).

Chemical Synthesis

The total synthesis of Clavukerin A and its epimer was achieved, confirming the identity of trisnorsesquiterpens isolated from Clavulia and Cespitularia species (Asaoka et al., 1991). Additionally, an amine-induced Michael/Conia-ene cascade reaction was developed for establishing bicyclic fused carbocycles, which was utilized in a formal synthesis of Clavukerin A (Li et al., 2010).

Biological Activity

Clavukerin A was also studied for its biological activities. Research indicates its potential as an antileukemic agent. For instance, coral-prostanoids like clavulones, including Clavukerin A, exhibited strong antiproliferative and cytotoxic activities in human cells, with a particular selectivity to leukemic (HL-60) cells (Honda et al., 1985).

Pharmacological Properties

Clavukerin A's pharmacological properties were explored through various synthetic methods, like the tandem enantioselective conjugate addition-cyclopropanation applied for the synthesis of natural products including Clavukerin A (Alexakis & March, 2002). Additionally, a bioinspired approach to tri-nor-guaianes was described, where Clavukerin A was synthesized by selective ozonolysis-Criegge rearrangement (Blay et al., 2006).

properties

Product Name

Clavukerin A

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

(8S,8aS)-3,8-dimethyl-1,2,6,7,8,8a-hexahydroazulene

InChI

InChI=1S/C12H18/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h4,6,9,12H,3,5,7-8H2,1-2H3/t9-,12-/m0/s1

InChI Key

WLTLKQLUBPNLAM-CABZTGNLSA-N

Isomeric SMILES

C[C@H]1CCC=CC2=C(CC[C@@H]12)C

Canonical SMILES

CC1CCC=CC2=C(CCC12)C

synonyms

(-)-(S,S)-clavukerin A
clavukerin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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